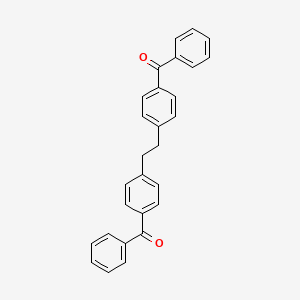
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is an organic compound with a complex structure It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) bonded to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] typically involves the reaction of 1,2-dibromoethane with 4-bromobenzophenone under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Shares the carbonyl group bonded to an aromatic ring but lacks the ethylene bridge.
Diphenylmethanone: Similar structure but with different substituents on the aromatic rings.
Biphenylmethanone: Contains two phenyl groups bonded to a central carbonyl group.
Uniqueness
Methanone, (1,2-ethanediyldi-4,1-phenylene)bis[phenyl-] is unique due to the presence of the ethylene bridge connecting the aromatic rings. This structural feature imparts distinct chemical properties, such as increased rigidity and specific electronic characteristics, making it valuable for specialized applications in materials science and medicinal chemistry .
Propriétés
Numéro CAS |
47658-53-7 |
|---|---|
Formule moléculaire |
C28H22O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[4-[2-(4-benzoylphenyl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H22O2/c29-27(23-7-3-1-4-8-23)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28(30)24-9-5-2-6-10-24/h1-10,13-20H,11-12H2 |
Clé InChI |
QRRKVKLMPGQQPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



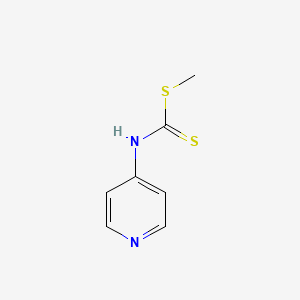

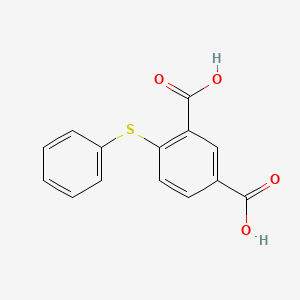
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
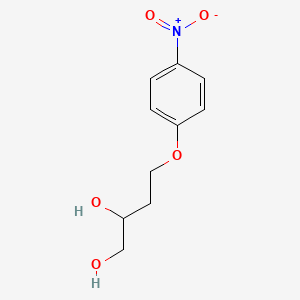
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
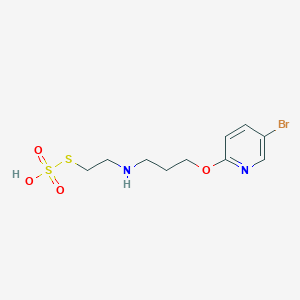
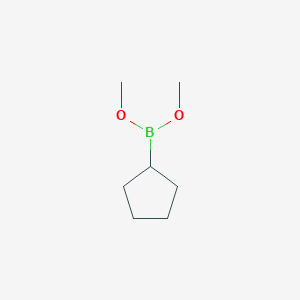

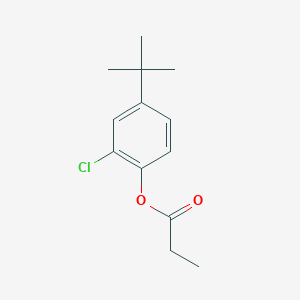


![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
